molecular formula C14H21BO4 B15051459 {3-[1-(Tert-butoxy)-1-oxobutan-2-yl]phenyl}boronic acid

{3-[1-(Tert-butoxy)-1-oxobutan-2-yl]phenyl}boronic acid

Cat. No.: B15051459
M. Wt: 264.13 g/mol
InChI Key: VLEHTAYEMNIVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-[1-(Tert-butoxy)-1-oxobutan-2-yl]phenyl}boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a phenyl ring substituted with a boronic acid group and a tert-butoxy group, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[1-(Tert-butoxy)-1-oxobutan-2-yl]phenyl}boronic acid typically involves the following steps:

    Formation of the tert-butoxy group: This can be achieved by reacting tert-butyl alcohol with an appropriate acid chloride or anhydride.

    Introduction of the boronic acid group: This is often done through a borylation reaction, where a boron-containing reagent such as bis(pinacolato)diboron is used in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding boronic esters or acids.

    Reduction: Reduction reactions can convert the boronic acid group into a borane or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic or basic conditions.

Major Products

    Oxidation: Boronic esters or acids.

    Reduction: Boranes or other reduced boron compounds.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {3-[1-(Tert-butoxy)-1-oxobutan-2-yl]phenyl}boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

In biological research, boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in the development of enzyme inhibitors. This compound can be used in the design of enzyme inhibitors for therapeutic applications.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable boron-carbon bonds makes it a key intermediate in the manufacture of these materials.

Mechanism of Action

The mechanism of action of {3-[1-(Tert-butoxy)-1-oxobutan-2-yl]phenyl}boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic use.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the tert-butoxy group, making it less versatile in certain reactions.

    4-(tert-Butyl)phenylboronic acid: Similar structure but with the tert-butyl group directly attached to the phenyl ring.

    3-(tert-Butoxycarbonyl)phenylboronic acid: Features a tert-butoxycarbonyl group instead of a tert-butoxy group.

Uniqueness

{3-[1-(Tert-butoxy)-1-oxobutan-2-yl]phenyl}boronic acid is unique due to the presence of both the boronic acid and tert-butoxy groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.

Properties

Molecular Formula

C14H21BO4

Molecular Weight

264.13 g/mol

IUPAC Name

[3-[1-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]phenyl]boronic acid

InChI

InChI=1S/C14H21BO4/c1-5-12(13(16)19-14(2,3)4)10-7-6-8-11(9-10)15(17)18/h6-9,12,17-18H,5H2,1-4H3

InChI Key

VLEHTAYEMNIVRT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C(CC)C(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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